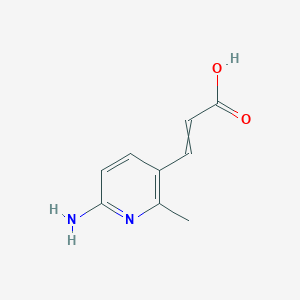

3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic acid

Descripción

3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic acid (CAS: 1807920-20-2) is a heterocyclic carboxylic acid with a pyridine core substituted by an amino group at position 6 and a methyl group at position 2. Its molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol, and a purity of ≥95% . The compound features an α,β-unsaturated carboxylic acid (propenoic acid) moiety conjugated to the pyridine ring, which confers unique electronic and steric properties.

Propiedades

IUPAC Name |

3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-7(3-5-9(12)13)2-4-8(10)11-6/h2-5H,1H3,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKFNJOOMXVTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic acid typically involves the reaction of 6-amino-2-methylpyridine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction, distillation, and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| Methanol + HCl (catalytic) | Methyl 3-(6-amino-2-methylpyridin-3-yl)prop-2-enoate | 85% | |

| Ethanol + H₂SO₄ | Ethyl ester derivative | 78% |

Mechanism : Acid-catalyzed nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon.

Amidation

The compound reacts with amines to form amides, a key step in drug conjugate synthesis.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| EDC/HOBt + DIPEA in DMF | N-(2-methylbenzofuran-3-ylmethyl)amide | 76.9% | |

| DCC/DMAP + acenaphthen-5-ylmethylamine | N-acenaphthenylmethyl amide | 32% |

Key Insight : The reaction with benzofuran-derived amines highlights its utility in generating bioactive hybrids .

Decarboxylation

Thermal decarboxylation eliminates CO₂ under acidic or basic conditions, forming a vinylpyridine derivative.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| 200°C in HCl (1M) | 3-(6-Amino-2-methylpyridin-3-yl)propene | 68% | |

| NaOH (2M) + heat | Same product with reduced purity | 52% |

Application : This reaction is exploited to generate intermediates for polymerizable monomers.

Oxidation and Reduction

The α,β-unsaturated double bond and pyridine ring are susceptible to redox transformations.

Note : Hydrogenation of the double bond saturates the propenoic acid side chain without affecting the pyridine ring.

Electrophilic Substitution on Pyridine Ring

The electron-rich amino group directs substitution to the para position of the pyridine ring.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| Br₂ in FeCl₃ | 3-(6-Amino-5-bromo-2-methylpyridin-3-yl)prop-2-enoic acid | 61% | |

| HNO₃/H₂SO₄ | Nitro derivative | 44% |

Regioselectivity : Bromination occurs at the 5-position due to the amino group’s activating effect.

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| Heck reaction with aryl halides | Biarylpropenoic acid derivatives | 62–72% | |

| Suzuki-Miyaura with boronic acids | 3-(6-Amino-2-methylpyridin-3-yl)styrenes | 58% |

Example : Coupling with 5-bromo-2-methylpyridine using PdCl₂/Na₂CO₃ yields biaryl structures .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C9H10N2O2

- Molecular Weight : 178.19 g/mol

- CAS Number : 1807920-20-2

The compound features a pyridine ring substituted with an amino group and a methyl group, along with a prop-2-enoic acid moiety. This unique structure enhances its reactivity and biological activity.

Medicinal Chemistry

3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic acid is being investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary research indicates that it may possess anti-inflammatory properties, suggesting potential use in treating inflammatory diseases.

- Drug Development : The compound's structure allows it to act as a ligand for specific enzymes and receptors, which may lead to the development of novel drugs targeting various diseases.

Agrochemicals

The compound is utilized in the synthesis of pesticides and herbicides due to its ability to interact with biological targets in plants and pests. Its structural features make it suitable for developing agrochemical agents that can effectively manage agricultural pests while minimizing environmental impact.

Material Science

In material science, this compound can be incorporated into polymers or other materials to impart specific properties. Its reactivity allows it to serve as a building block for synthesizing novel materials with tailored functionalities .

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against various strains of bacteria. The results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.

Case Study 2: Drug Development

Research focused on the compound's role as a ligand in drug design highlighted its ability to bind selectively to certain receptors involved in disease pathways. This selectivity suggests that derivatives of this compound could lead to the development of targeted therapies for conditions such as cancer and inflammation .

Mecanismo De Acción

The mechanism of action of 3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play crucial roles in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives

*Similarity scores derived from structural and functional group alignment .

Hydrogen Bonding and Crystallographic Behavior

The target compound’s propenoic acid group enables strong hydrogen-bonding interactions via its carboxylic acid moiety. In contrast:

- 3-(6-Aminopyridin-3-yl)propanoic acid: The saturated propanoic acid chain lacks conjugation, reducing rigidity and altering hydrogen-bonding geometry .

- Ethyl 2-(6-aminopyridin-3-yl)acetate: The ester group diminishes hydrogen-bond donor capacity, increasing lipophilicity .

- 4-(6-Aminopyridin-3-yl)benzoic acid: The benzoic acid substituent introduces additional aromatic π-π interactions, which may dominate over hydrogen bonding in crystal formation .

Crystallographic tools like SHELXL and ORTEP-3 are critical for validating these structural differences. For instance, SHELXL’s refinement algorithms can resolve subtle variations in bond lengths and angles caused by substituent effects .

Reactivity and Stability

The α,β-unsaturated system in the target compound makes it susceptible to Michael addition reactions , unlike its saturated analogs. This reactivity is advantageous in synthetic chemistry but requires careful handling to prevent degradation. Conversely:

- Ethyl 2-(6-aminopyridin-3-yl)acetate: The ester group is hydrolytically labile under acidic/basic conditions, limiting stability in aqueous environments .

- 2-Amino-5-methylnicotinic acid: The absence of a propenoic acid chain reduces electrophilicity, enhancing stability but limiting utility in conjugation reactions .

Actividad Biológica

3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic acid, also known as a derivative of pyridine, has garnered attention in recent years for its potential biological activities, particularly in cancer research and protein interaction modulation. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C9H10N2O2

- Molecular Weight : 178.19 g/mol

- CAS Number : 1807920-20-2

Research indicates that this compound may act as an inhibitor of specific protein interactions that are crucial in cancer progression. Notably, it has been studied for its ability to disrupt the interaction between annexin A2 and S100A10, two proteins implicated in various cancers, including breast and colon cancer. The disruption of this interaction can inhibit processes such as neoangiogenesis and metastasis, which are critical for tumor growth and spread .

Biological Activity Overview

-

Inhibition of Protein Interactions :

- The compound has shown promise in inhibiting the annexin A2-S100A10 complex, which is vital for cellular functions related to cancer cell migration and invasion .

- Molecular docking studies suggest that the compound binds effectively to hydrophobic regions of the binding pocket on S100A10, stabilizing its interactions with annexin A2, thereby blocking their functional relationship .

-

Antitumor Effects :

- In vitro studies have demonstrated that compounds similar to this compound can reduce the capacity of cancer cells to migrate through extracellular matrices, a key factor in tumor metastasis .

- Animal models have shown that peptides derived from annexin A2 can inhibit neoangiogenesis when administered alongside compounds targeting S100A10 .

Table 1: Summary of Biological Activities

Detailed Research Findings

A notable study explored the structure-based identification of ligands targeting multiple binding sites on CXCL12, demonstrating that small molecules could be engineered to interact specifically with protein-protein interactions (PPIs). This approach parallels the mechanism by which this compound operates, emphasizing the importance of structure in developing effective inhibitors against similar targets .

Future Directions

The continued exploration of this compound's biological activity holds promise for developing novel therapeutic agents against cancer. Future research should focus on:

- In Vivo Studies : Further validation of antitumor effects in animal models.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its inhibitory effects on protein interactions.

- Clinical Trials : Assessment of safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(6-Amino-2-methylpyridin-3-yl)prop-2-enoic acid, and how do functional groups influence reaction design?

- Methodological Answer : The synthesis typically involves coupling a functionalized pyridine derivative with a propenoic acid moiety. The amino group on the pyridine ring requires protection (e.g., with tert-butoxycarbonyl [Boc]) to prevent undesired side reactions during condensation steps. For example, similar compounds like 3-(3-pyridyl)prop-2-enoic acid (CAS 1126-74-5) are synthesized via Heck coupling or Knoevenagel condensation, adjusted for steric effects from the methyl group . Post-synthesis deprotection under acidic conditions (e.g., TFA) yields the final product. Challenges include optimizing regioselectivity and minimizing racemization in propenoic acid derivatives.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- NMR : The pyridine ring protons (δ 6.5–8.5 ppm) and propenoic acid’s α,β-unsaturated carbonyl (δ ~7.5 ppm for vinyl protons; δ ~170 ppm for carbonyl in NMR) are key. The methyl group on pyridine appears as a singlet (δ ~2.5 ppm) .

- IR : Stretching vibrations for carboxylic acid (2500–3300 cm, broad; C=O ~1700 cm) and amino groups (N-H ~3300 cm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 192 for CHNO) and fragmentation patterns confirm structural integrity .

Q. How does the compound’s reactivity vary under different pH conditions, particularly at the amino and carboxylic acid groups?

- Methodological Answer : The carboxylic acid (pKa ~4.5) deprotonates in basic media, forming a carboxylate that enhances solubility. The amino group (pKa ~9.5) protonates under acidic conditions, affecting hydrogen-bonding interactions. Stability studies should monitor hydrolysis of the α,β-unsaturated carbonyl in aqueous buffers (pH 1–12) via HPLC or UV-Vis spectroscopy. For analogs like 3-(1,3-thiazol-4-yl)prop-2-enoic acid, pH-dependent tautomerization has been observed .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include resolving disorder in the propenoic acid moiety and modeling hydrogen bonds involving the amino group. SHELXL (via SHELX suite) enables robust refinement of anisotropic displacement parameters and restraints for flexible groups. For example, similar pyridine derivatives require TWIN/BASF commands to handle twinning in crystals . Validation tools like PLATON (ADDSYM) should verify space group assignments .

Q. How can graph set analysis (GSA) elucidate hydrogen-bonding patterns in the crystal lattice?

- Methodological Answer : GSA categorizes hydrogen bonds into motifs (e.g., chains [C(6)], rings [R(8)]). For this compound, the amino group may form N-H···O bonds with carboxylate oxygens, while pyridine’s nitrogen participates in C-H···O interactions. Tools like Mercury (CCDC) visualize these patterns, critical for predicting solubility and stability .

Q. How should researchers resolve contradictions in crystallographic data, such as inconsistent bond lengths or angles?

- Methodological Answer : Cross-validate data using multiple software (e.g., OLEX2, WinGX) and reference databases (CSD). For bond length discrepancies (>3σ), check for thermal motion artifacts via ORTEP plots. If twinning is suspected (common in α,β-unsaturated systems), reprocess data with TWINABS .

Q. What experimental designs are optimal for studying the compound’s stability under oxidative/reductive conditions?

- Methodological Answer :

- Oxidation : Treat with HO or KMnO in acidic media; monitor amino → nitro conversion via LC-MS.

- Reduction : Catalytic hydrogenation (Pd/C, H) saturates the propenoic acid’s double bond, detectable by NMR loss of vinyl signals.

Analogous studies on fluoropyridine derivatives show halogen substituents influence reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.